molecular formula C13H14N2O4 B11786563 Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate

Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate

Cat. No.: B11786563
M. Wt: 262.26 g/mol
InChI Key: UDPNHJPKOPVSAN-UHFFFAOYSA-N
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Description

Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate is a complex organic compound that features a pyrazole ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with furan-2-carboxylic acid under esterification conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid and carried out in an organic solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale production, focusing on reaction efficiency, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the furan ring.

    Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Contains a hydroxyl group instead of the furan ring.

Uniqueness

Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate is unique due to the presence of both the pyrazole and furan rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 5-(1-ethyl-5-methylpyrazole-3-carbonyl)furan-2-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-4-15-8(2)7-9(14-15)12(16)10-5-6-11(19-10)13(17)18-3/h5-7H,4H2,1-3H3

InChI Key

UDPNHJPKOPVSAN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)C2=CC=C(O2)C(=O)OC)C

Origin of Product

United States

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